molecular formula C20H23N3O5 B2381225 2-(2,5-dioxopyrrolidin-1-yl)-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)acetamide CAS No. 1226438-93-2

2-(2,5-dioxopyrrolidin-1-yl)-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)acetamide

Cat. No. B2381225
CAS RN: 1226438-93-2
M. Wt: 385.42
InChI Key: ORHHZWJCXFQEAK-UHFFFAOYSA-N
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Description

The compound contains a 2,5-dioxopyrrolidin-1-yl group, which is a type of pyrrolidinone, a class of organic compounds that contain a pyrrolidinone moiety, which is a five-membered lactam derived from a pyrrolidine and a keto group . The compound also contains an octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl group, which suggests it may be a complex, cyclic structure .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, is likely to be complex due to the presence of multiple cyclic structures and functional groups. Detailed structural analysis would require more specific information or computational modeling .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the 2,5-dioxopyrrolidin-1-yl group and the octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl group. These groups could potentially undergo a variety of organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple cyclic structures could influence its solubility, stability, and reactivity .

Scientific Research Applications

Necroptosis Inhibition

Necroptosis is a regulated form of cell death that plays a role in inflammatory diseases, neurodegenerative conditions, and cancer. The compound , specifically compound 26, has demonstrated potent anti-necroptotic activity in both human and mouse cellular assays. It effectively inhibits receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis. Molecular docking studies suggest that compound 26 binds to the allosteric pocket of RIPK1, making it a promising lead compound for future necroptosis inhibitor development .

Click Chemistry Reagent

The compound “2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate” serves as a Click Chemistry reagent. It contains a propargyl group and an NHS ester group. Researchers use the propargyl group to react with biomolecules containing an azide group via copper-catalyzed Click Chemistry reactions .

Rearrangement to 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanoic Acid

Under specific conditions, the compound undergoes rearrangement to form 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid. This transformation has implications in synthetic chemistry and drug discovery .

Drug Delivery Systems

The unique structure of this compound could be exploited for drug delivery systems. Researchers might explore its use as a carrier for targeted drug delivery to specific tissues or cells.

Future Directions

The study of complex organic compounds like this one is an active area of research in chemistry and pharmacology. Future research could involve exploring its synthesis, reactivity, and potential biological activity .

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c24-17(12-23-18(25)6-7-19(23)26)21-13-4-5-16-15(11-13)20(27)22-9-2-1-3-14(22)8-10-28-16/h4-5,11,14H,1-3,6-10,12H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHHZWJCXFQEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)CN4C(=O)CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)acetamide

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